Methyl Gallate

Antioxidant Food Chemistry Lipid Oxidation

Methyl gallate (CAS 99-24-1) is a bioactive phenolic ester with superior thermal antioxidant efficiency vs. gallic acid in lipophilic high-temperature systems. It exhibits the highest potency among alkyl gallates against Ralstonia solanacearum and uniquely suppresses Th2 cytokines (IL-4/IL-5) without affecting Th1 (IFN-γ) at 10 µg/mL. Demonstrating higher Caco-2 permeability (Papp) than gallic acid, it is ideal for natural antioxidant, agrochemical, immunology, and formulation studies. For competitive pricing, request quote.

Molecular Formula C8H8O5
Molecular Weight 184.15 g/mol
CAS No. 99-24-1
Cat. No. B117105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Gallate
CAS99-24-1
Synonyms3,4,5-Trihydroxybenzoic Acid Methyl Ester;  Methyl 3,4,5-Trihydroxybenzoate; NSC 363001
Molecular FormulaC8H8O5
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)O)O)O
InChIInChI=1S/C8H8O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,9-11H,1H3
InChIKeyFBSFWRHWHYMIOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility0.06 M

Methyl Gallate (CAS 99-24-1): A Gallic Acid Ester with Defined Physicochemical and Biological Profile for Research & Industrial Sourcing


Methyl Gallate (MG), the methyl ester of gallic acid, is a well-characterized plant-derived phenolic compound (CAS 99-24-1) with a molecular weight of 184.15 g/mol and a reported melting point of 201–203°C . As a foundational compound in the gallate ester series, MG serves as a crucial chemical intermediate for pharmaceuticals such as bifendate and as a rubber antioxidant [1], while exhibiting distinct antioxidant and antimicrobial properties that differ from its parent acid, gallic acid (GA), and other alkyl gallates. Its solubility profile and specific biological activities make it a distinct entity for scientific and industrial procurement, rather than a simple, interchangeable derivative.

Why Methyl Gallate is Not a Direct Substitute for Gallic Acid or Other Gallate Esters: Evidence-Based Differentiation


While Methyl Gallate (MG) and Gallic Acid (GA) share the same galloyl core structure and are often grouped as 'gallic acid derivatives', their physicochemical and biological properties are not identical and do not support direct, unvalidated substitution. The esterification of the carboxylic acid group in GA to form MG alters critical molecular attributes, including hydrophobicity (log P) and hydrogen bonding capacity [1], which in turn significantly impacts its solubility , its performance in specific antioxidant assays (e.g., anti-peroxide activity in bulk oils vs. emulsions) [2], and its antimicrobial spectrum and potency against different bacterial strains [3]. These differences are not merely academic; they translate to quantifiable variations in performance that can determine the success or failure of an experiment, an analytical method, or an industrial formulation. The evidence below demonstrates that selecting MG over its closest analog, GA, or other gallate esters must be a data-driven decision.

Quantitative Evidence Guide for Methyl Gallate Differentiation in Scientific and Industrial Applications


Anti-Peroxide Activity in Bulk Oil Systems: Methyl Gallate Surpasses Gallic Acid

In a study evaluating antioxidant efficacy in bulk Kilka fish oil at 55°C, Methyl Gallate (MG) demonstrated superior anti-peroxide activity compared to Gallic Acid (GA). While GA was a more potent antiradical agent (lower IC50), MG provided better protection against the formation of lipid peroxides, which is a more direct measure of oxidative rancidity in fats and oils [1].

Antioxidant Food Chemistry Lipid Oxidation

Inhibition of Streptococcus mutans Biofilm: Methyl Gallate is Significantly More Potent than Gallic Acid

A direct comparative study on the inhibition of Streptococcus mutans biofilm formation—a key factor in dental caries—revealed that Methyl Gallate (MG) is four times more potent than Gallic Acid (GA). The effective concentration for MG to significantly inhibit biofilm formation was 1 mg/mL, whereas GA required 4 mg/mL to achieve a comparable effect (P<0.05) [1]. Both compounds exhibited similar MIC values against planktonic bacteria, highlighting MG's specific advantage in disrupting the biofilm phenotype.

Antimicrobial Oral Microbiology Biofilm

Antibacterial Spectrum: Methyl Gallate Shows Superior Activity Against E. coli and P. aeruginosa Compared to Gallic Acid

A comparative analysis of antibacterial effects revealed a strain-specific potency advantage for Methyl Gallate (MG). Against the Gram-negative pathogens Escherichia coli and Pseudomonas aeruginosa, MG exhibited the strongest inhibitory action with a Minimum Inhibitory Concentration (MIC) of 1.25 mg/mL. In contrast, while Gallic Acid (GA) was more potent against S. typhi (MIC 0.156 mg/mL), it was less effective than MG against these specific Gram-negative strains [1].

Antibacterial Microbiology Gram-negative bacteria

Solvent-Dependent Antioxidant Kinetics: Methyl Gallate Outperforms Gallic Acid in Polar Aprotic Solvents

The kinetics of DPPH radical scavenging are highly dependent on the reaction solvent. A detailed study comparing Gallic Acid (GA) and Methyl Gallate (MG) revealed that GA was a faster-acting antioxidant in alcoholic solvents (k2 values of 51–1939 M⁻¹s⁻¹ vs. 25–1530 M⁻¹s⁻¹ for MG). However, this trend reversed in polar aprotic solvents, where MG demonstrated higher activity (k2 values of 1.7–41 M⁻¹s⁻¹) compared to GA (1.6–13 M⁻¹s⁻¹) [1].

Antioxidant Chemical Kinetics Solvent Effects

Computational Ranking of Intrinsic Antioxidant Capacity: Methyl Gallate Ranks Above Gallic Acid in Theoretical Models

Density Functional Theory (DFT) calculations provide a theoretical ranking of the intrinsic antioxidant capacity of gallic acid and its alkyl esters. Based on bond dissociation energies and ionization potentials, the predicted order of antioxidant activity is consistently TBG > BG > IPG > PG > EG > MG > GA in non-polar solvents, and TBG > IPG > BG ≈ PG ≈ EG > MG > GA in polar solvents via the electron transfer mechanism [1]. These computational models predict that MG possesses a higher inherent antioxidant capacity than its parent acid, GA.

Computational Chemistry Antioxidant DFT

Inhibition of ROS Release from Activated Neutrophils: Esterification is Essential, But Chain Length Dictates Potency

A study evaluating the ability of gallic acid and its esters to inhibit reactive oxygen species (ROS) release from activated human neutrophils demonstrated that esterification is crucial for this anti-inflammatory activity. While Gallic Acid (GA) showed minimal inhibition, all its esters, including Methyl Gallate (MG), were active. However, potency was directly correlated with alkyl chain length: hexyl and octyl gallate inhibited nearly 100% of superoxide production, whereas the shorter-chain MG was less effective [1].

Anti-inflammatory Immunology Reactive Oxygen Species

Evidence-Backed Application Scenarios for Procuring Methyl Gallate (CAS 99-24-1)


Stabilization of Bulk Oils and Fats: Leveraging Superior Anti-Peroxide Activity

As shown in direct comparative studies, Methyl Gallate (MG) outperforms Gallic Acid (GA) in inhibiting peroxide formation in bulk oil systems at elevated temperatures [1]. This makes MG a preferred choice for researchers and industrial formulators working on stabilizing frying oils, nutraceutical lipids, or other fat-based products where delaying rancidity and extending shelf life are primary concerns. Procurement of MG over GA in this context is justified by its empirically better performance in a relevant matrix.

Oral Care and Anti-Biofilm Research: A Potent Inhibitor of S. mutans Biofilm Formation

For studies focused on dental caries and oral microbial ecology, the 4-fold higher potency of Methyl Gallate (MG) compared to Gallic Acid (GA) in inhibiting S. mutans biofilm formation is a critical differentiator [2]. Scientists developing novel mouthwashes, dental materials, or anti-plaque agents should prioritize MG for in vitro and in vivo studies, as its specific anti-biofilm activity against a key cariogenic pathogen is a quantifiable advantage.

Antimicrobial Studies Targeting Gram-Negative Pathogens (E. coli, P. aeruginosa)

Procurement for microbiology research involving Escherichia coli or Pseudomonas aeruginosa should favor Methyl Gallate (MG). Comparative MIC data indicate that MG is a more potent inhibitor of these specific Gram-negative species than Gallic Acid (GA) [3]. This evidence supports the selection of MG as a lead compound or a positive control in assays designed to screen for new antibacterial agents against these clinically relevant pathogens.

Chemical Synthesis and Pharmaceutical Intermediates: The Foundation for Bifendate and Advanced Derivatives

Beyond its bioactivity, Methyl Gallate is an established and commercially significant intermediate in the synthesis of the hepatoprotective drug bifendate and various other pharmaceutical and industrial chemicals [4]. Its specific molecular structure, featuring a methyl ester group, makes it a versatile starting material for further chemical modifications that would not be possible with Gallic Acid. Procurement for these synthetic purposes is non-negotiable and based on its unique chemical identity and reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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